![molecular formula C8H9FN2O3S B2666397 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride CAS No. 2173999-58-9](/img/structure/B2666397.png)
4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2173999-58-9 . It has a molecular weight of 232.24 . The IUPAC name for this compound is 4-(3-methylureido)benzenesulfonyl fluoride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthetic Applications
Fluorination Reactions
Fluorinated compounds, including sulfonyl fluorides, play a critical role in pharmaceuticals, agrochemicals, and material science. The electrochemical oxidative coupling of thiols with potassium fluoride presents an environmentally benign method to synthesize sulfonyl fluorides, including derivatives similar to 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride, showcasing the compound's potential in "click chemistry" and drug discovery (Laudadio et al., 2019).
Carbonic Anhydrase Inhibitors
Compounds incorporating sulfonyl fluoride groups have been investigated for their inhibition of carbonic anhydrases, crucial enzymes in physiological processes like respiration and pH regulation. A study on sulfonamides with fluorine and triazine moieties revealed potent inhibition against Mycobacterium tuberculosis carbonic anhydrases, indicating potential antimycobacterial agents (Ceruso et al., 2014).
Biological and Pharmacological Studies
Enzyme Inhibition
The selective inhibition of enzymes by fluorinated compounds, including derivatives of this compound, has been a focus for developing diagnostic tools and treatments. For example, derivatives of benzolamide, a structurally related compound, show strong inhibitory effects towards carbonic anhydrase isozymes, demonstrating the potential for PET imaging applications (Supuran et al., 1998).
Material Science
Fluoroalkylative Aryl Migration
The development of methodologies for the synthesis of fluoroalkylated compounds, including the use of fluorinated sulfinate salts, showcases the versatility of fluorine-containing compounds in creating materials with novel properties. Such methods can be applied to generate compounds with specific electronic and physical characteristics, useful in material science and organic electronics (He et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(methylcarbamoylamino)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHCHDPDJBFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
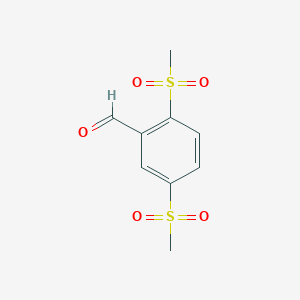
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)
![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)

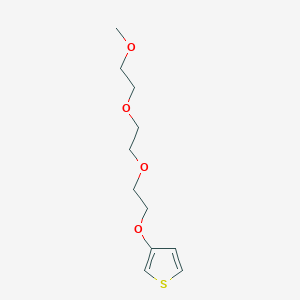

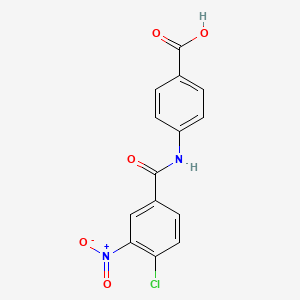
![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)
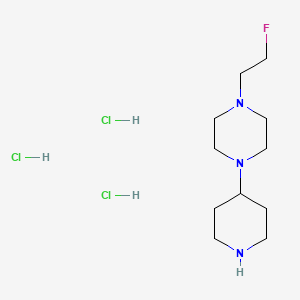
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2666332.png)
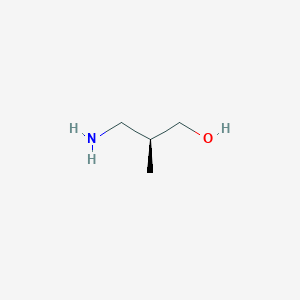

![5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666337.png)
